molecular formula C22H22F4N2O4S B2769335 (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946340-05-2

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2769335
M. Wt: 486.48
InChI Key: KIULUYDWNDYWIQ-UHFFFAOYSA-N
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Description

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H22F4N2O4S and its molecular weight is 486.48. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Property of Novel Sulfonated Polymers

Research by Li et al. (2009) focused on the synthesis of a novel sulfonated poly(ether ether ketone) with potential applications in fuel cell technology. This involved the copolymerization of various compounds, demonstrating the importance of (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone-like structures in developing advanced materials for energy applications (Li et al., 2009).

Development of Proton Exchange Membranes

Kim et al. (2008) synthesized new sulfonated side-chain grafting units for proton exchange membranes in fuel cells. They used sulfonated 4-fluorobenzophenone, a compound structurally related to the query compound, demonstrating its relevance in creating materials with high proton conductivity for fuel cell applications (Kim et al., 2008).

Fluorophores Synthesis and Photostability

Woydziak et al. (2012) explored the synthesis of fluorinated fluorophores, enhancing their photostability and spectroscopic properties. They demonstrated the application of fluorinated benzophenones, closely related to the query compound, in creating novel fluorophores with adjustable absorption and emission spectra, indicating potential applications in imaging and spectroscopy (Woydziak et al., 2012).

Electrophoretic and Biocompatible Polymer Synthesis

Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound structurally similar to the query compound, for initiating polymerization of 2-oxazolines. This research highlights the potential use of such compounds in developing electrophoretic and biocompatible polymers for biomedical applications (Hayashi & Takasu, 2015).

Antimicrobial Activity of Fluorinated Compounds

Mallesha and Mohana (2014) researched the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, with structures akin to the query compound. They evaluated these compounds for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F4N2O4S/c1-15-14-18(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)16-2-4-17(5-3-16)22(24,25)26/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULUYDWNDYWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone

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